molecular formula C10H13FN2O2 B2508474 N,N-diethyl-4-fluoro-2-nitroaniline CAS No. 432495-25-5

N,N-diethyl-4-fluoro-2-nitroaniline

Cat. No.: B2508474
CAS No.: 432495-25-5
M. Wt: 212.224
InChI Key: AWZGFXLNXUERQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-4-fluoro-2-nitroaniline is a synthetic organic compound with the molecular formula C10H13FN2O2. It is characterized by the presence of a fluoro group and a nitro group attached to an aniline ring, with diethyl groups attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-fluoro-2-nitroaniline typically involves the nitration of N,N-diethyl-4-fluoroaniline. The reaction is carried out under controlled conditions using a mixture of concentrated sulfuric acid and nitric acid. The nitration process introduces the nitro group at the para position relative to the fluoro group on the aniline ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, concentration of reagents, and reaction time to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4-fluoro-2-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-diethyl-4-fluoro-2-nitroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-diethyl-4-fluoro-2-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules. The fluoro group can influence the compound’s reactivity and interactions with other molecules. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N,N-diethyl-2-fluoro-4-nitroaniline: Similar structure but with the fluoro and nitro groups at different positions.

    N,N-dimethyl-4-fluoro-2-nitroaniline: Similar structure but with dimethyl groups instead of diethyl groups.

    4-fluoro-2-nitroaniline: Lacks the diethyl groups on the nitrogen atom.

Uniqueness

N,N-diethyl-4-fluoro-2-nitroaniline is unique due to the specific positioning of the fluoro and nitro groups on the aniline ring, as well as the presence of diethyl groups on the nitrogen atom.

Properties

IUPAC Name

N,N-diethyl-4-fluoro-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O2/c1-3-12(4-2)9-6-5-8(11)7-10(9)13(14)15/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWZGFXLNXUERQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C(C=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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